Neohesperidose heptaacetate
Overview
Description
Neohesperidose heptaacetate is a natural flavonoid synthesized by the fruit of Citrus paradisi . It is composed of a glycoside and an aglycone. The glycoside, neohesperidose, is composed of a flavanone attached to an oligosaccharide consisting of rutinosides and rutinose . The aglycone, hesperidin, is composed of l-rhamnose and acetolysis .
Synthesis Analysis
Neohesperidose heptaacetate is synthesized by the fruit of Citrus paradisi . The glycoside, neohesperidose, is composed of a flavanone attached to an oligosaccharide consisting of rutinosides and rutinose . The aglycone, hesperidin, is composed of l-rhamnose and acetolysis .Molecular Structure Analysis
The molecular formula of Neohesperidose heptaacetate is C26H36O17 . Its average mass is 620.554 Da and its monoisotopic mass is 620.195251 Da .Chemical Reactions Analysis
The glycoside, neohesperidose, is composed of a flavanone attached to an oligosaccharide consisting of rutinosides and rutinose . The aglycone, hesperidin, is composed of l-rhamnose and acetolysis .Physical And Chemical Properties Analysis
The molecular formula of Neohesperidose heptaacetate is C26H36O17 . Its average mass is 620.554 Da and its monoisotopic mass is 620.195251 Da .Scientific Research Applications
- NHP exhibits potent antioxidant activity, protecting cells from oxidative stress and free radicals. Its ability to scavenge reactive oxygen species (ROS) makes it valuable for preventing cellular damage .
- Research suggests that NHP has anti-inflammatory properties. It modulates inflammatory pathways, potentially benefiting conditions like arthritis, inflammatory bowel disease, and skin disorders .
- NHP may contribute to cardiovascular health by improving lipid profiles, reducing blood pressure, and preventing atherosclerosis .
- NHP has anti-diabetic effects, improving insulin sensitivity and glucose homeostasis. It may be useful in managing type 2 diabetes .
- Preliminary studies suggest that NHP may protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- NHP has been investigated for its potential to mitigate radiation-induced damage. It may protect healthy tissues during radiotherapy .
Antioxidant Properties
Anti-Inflammatory Effects
Cardioprotective Potential
Metabolic Health
Neuroprotection
Radioprotection
While these applications show promise, further in vitro, in vivo, and clinical research is needed to fully assess NHP’s therapeutic efficacy. Researchers continue to explore its multifaceted effects, making it an intriguing compound for future investigations . 🍊🔬
Future Directions
Neohesperidose heptaacetate has been studied for its potential as a therapeutic agent in the treatment of cancer and cardiovascular disease . It may also be useful in the prevention or treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its antioxidant properties .
Mechanism of Action
Target of Action
Neohesperidose heptaacetate is a natural flavonoid synthesized by the fruit of Citrus paradisi . It has been studied for its potential as a therapeutic agent in the treatment of cancer, cardiovascular disease, and neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease due to its antioxidant properties .
Mode of Action
It is known that flavonoids like neohesperidose heptaacetate can interact with various signaling molecules and pathways, modulating cellular functions and responses .
Biochemical Pathways
Neohesperidose heptaacetate may affect several biochemical pathways. For instance, Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB are the predominant signaling pathways modulated by flavonoids for ameliorating various diseases both in in vitro and in vivo studies .
Pharmacokinetics
It is known that flavonoids like neohesperidose heptaacetate undergo various metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, n-butyryl glycylation, and lactylation . These metabolic reactions can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.
Result of Action
The molecular and cellular effects of Neohesperidose heptaacetate’s action are likely to be diverse, given its potential therapeutic applications in various diseases. It may exert anti-inflammatory, antioxidant, and other beneficial effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Neohesperidose heptaacetate can be influenced by various environmental factors. For instance, its stability can be affected by temperature, pH, and light . Moreover, its action and efficacy can be influenced by the physiological environment, such as the presence of other metabolites and the state of the target cells or tissues.
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGTFALWGIXGH-VFBVLVIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679897 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neohesperidose heptaacetate | |
CAS RN |
19949-47-4 | |
Record name | 1,3,4,6-Tetra-O-acetyl-2-O-(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Neohesperidose heptaacetate in synthesizing Naringin and Neohesperidin?
A1: Neohesperidose heptaacetate serves as a crucial starting material in the synthesis of Naringin and Neohesperidin. The process involves treating β-Neohesperidose heptaacetate with hydrogen bromide in acetic acid to yield hexaacetyl α-neohesperidosyl bromide. This bromide then reacts with phloroacetophenone in the presence of silver carbonate and quinoline, leading to the formation of phloroacetophenone-4-neohesperidoside, which ultimately yields Naringin and Neohesperidin. [, ]
Q2: Why were Naringin and Neohesperidin synthesized in this research?
A2: The synthesis of Naringin and Neohesperidin was conducted to investigate the substrate specificity of α-l-rhamnosidase, an enzyme found in Aspergillus species. These naturally occurring flavanone-7-neohesperidosides, found in citrus peels, were chosen as target molecules to understand the enzyme's activity and preference for specific substrates. [, ]
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